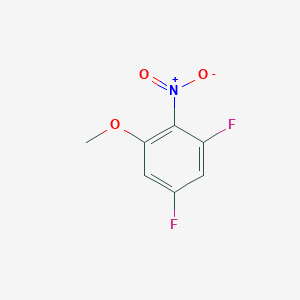

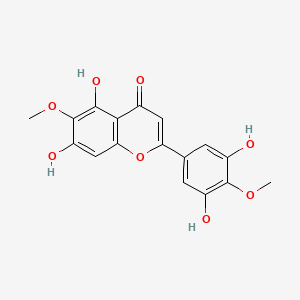

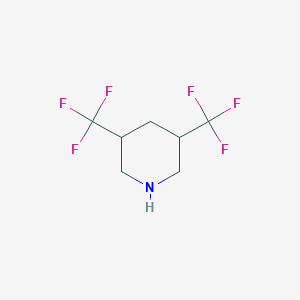

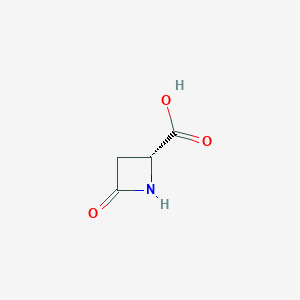

![molecular formula C36H30O2 B1311272 (S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol CAS No. 435327-17-6](/img/structure/B1311272.png)

(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving “(S)-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol” would depend on its precise molecular structure and the conditions under which the reactions are carried out. For example, a related compound, “3,5-Dimethylphenylboronic acid”, is known to participate in palladium-catalyzed Suzuki coupling reactions .Applications De Recherche Scientifique

-

Scientific Field: Chiral Chromatography

- Application Summary : 3,5-Dimethylphenyl isocyanate, a compound with a similar structure, is used in chiral chromatography . Chiral chromatography is a technique used to separate enantiomers, which are molecules that are mirror images of each other but cannot be superimposed.

- Methods of Application : This compound is used to link with oligosaccharides and cyclodextrins to create stationary phases in chiral chromatography . The stationary phase is the part of the chromatographic system that does not move with the sample.

- Results or Outcomes : The use of 3,5-Dimethylphenyl isocyanate in chiral chromatography helps in the separation of enantiomers, which is crucial in fields like pharmaceuticals, where the biological activity of a molecule can depend on its chirality .

-

Scientific Field: Organic Synthesis

- Application Summary : (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis [bis (3,5-dimethylphenyl)phosphine], a compound with a similar structure, is used in organic synthesis .

- Methods of Application : This compound is used as a ligand in the synthesis of other complex organic compounds .

- Results or Outcomes : The use of this compound as a ligand can help in the formation of desired products in organic synthesis .

- Scientific Field: Organic Synthesis

- Application Summary : 3,5-Dimethylphenylacetic acid, a compound with a similar structure, is used in organic synthesis .

- Methods of Application : This compound is used as a reagent in the synthesis of other complex organic compounds .

- Results or Outcomes : The use of this compound as a reagent can help in the formation of desired products in organic synthesis .

- Scientific Field: Organic Synthesis

- Application Summary : 3,5-Dimethylphenylboronic acid, a compound with a similar structure, is used in organic synthesis .

- Methods of Application : This compound is used as a reactant in the palladium-catalyzed Suzuki coupling reactions . It can also be used as a co-extractant in combination with modified Aliquat 336 for the extraction of xylose, glucose, and fructose from aqueous solutions .

- Results or Outcomes : The use of this compound in organic synthesis can help in the formation of desired products .

Propriétés

IUPAC Name |

3-(3,5-dimethylphenyl)-1-[3-(3,5-dimethylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O2/c1-21-13-22(2)16-27(15-21)31-19-25-9-5-7-11-29(25)33(35(31)37)34-30-12-8-6-10-26(30)20-32(36(34)38)28-17-23(3)14-24(4)18-28/h5-20,37-38H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODYBPPVIXVLOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

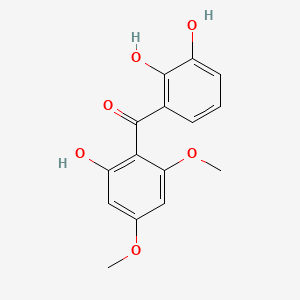

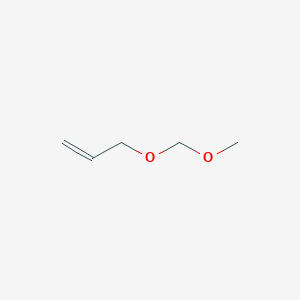

![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)